5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol
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Overview
Description
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol is a chemical compound known for its unique structure and properties It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol typically involves the reaction of 1,2,4-triazine-5-carbonitriles with 5-[(2-hydroxyethyl)sulfanyl]- and 5-{[2-(2-hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles under heating conditions . This reaction is carried out in a solvent-free environment, which simplifies the process and reduces the need for additional purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The use of solvent-free reactions and readily available starting materials makes the industrial synthesis of this compound feasible and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a reagent in biochemical assays and enzyme studies.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways involved are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Hydroxyethyl)sulfanyl]-1,2,4-triazoles
- 5-{[2-(2-Hydroxyethoxy)ethyl]sulfanyl}-3-amino-1,2,4-triazoles
- 2-Methyl-5-(2-hydroxyethylamino)phenol
Uniqueness
5-[(2-Hydroxyethyl)amino]-1,2,4-triazin-3-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
5-(2-hydroxyethylamino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c10-2-1-6-4-3-7-9-5(11)8-4/h3,10H,1-2H2,(H2,6,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPYPMPKLLBYOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N=C1NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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